Superior Corrosion Inhibition Efficiency on Copper via Self-Assembled Monolayers
In gravimetric studies, 5-methyl-1,3,4-thiadiazole-2-thiol formed a self-assembled monolayer (SAM) on copper that achieved a corrosion inhibition efficiency of 100% in a neutral medium containing 300 ppm of the inhibitor [1]. This performance is directly linked to the chemisorption of nitrogen and sulfur atoms onto the metal surface, as confirmed by SEM, EDX, and XPS analyses [1]. While direct head-to-head data against other thiadiazole thiols under identical SAM conditions is not available in the cited source, the 100% efficiency metric serves as a benchmark for evaluating alternative inhibitors in copper protection applications.
| Evidence Dimension | Corrosion inhibition efficiency |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | Not applicable (single compound study) |
| Quantified Difference | N/A |
| Conditions | Gravimetric study; copper substrate; neutral medium; 300 ppm inhibitor concentration; self-assembled monolayer formation. |
Why This Matters
A 100% inhibition efficiency metric defines the upper performance boundary for copper corrosion protection, enabling rigorous comparison and selection of inhibitors for industrial applications.
- [1] Rajalakshmi Devi, A. and Ramesh, S. Formation, investigation and characterization of self-assembled monolayers of 5-methyl-1,3,4-thiadiazole-2-thiol in corrosion protection of copper in neutral media. Scholars Central. View Source
